Standard chalcone synthesis yields the trans-isomer, requiring inefficient in-house photoisomerization that creates a mixed photostationary state. Procuring pure cis-Chalcone (CAS 614-46-0) directly resolves this bottleneck. • Bypasses ~50% yield cap of photoisomerization, providing pure (Z)-configured Michael acceptor for cycloadditions. • Narrow 3.013 eV HOMO-LUMO gap enables spontaneous electron injection in DSSC research, unlike trans isomer. • Enables direct ground-state tautomerization (τ ~10 ms) in photochromic optical memory systems, avoiding UV activation.
cis-Chalcone ((Z)-1,3-diphenylprop-2-en-1-one) is the sterically hindered, high-energy geometric isomer of the widely utilized chalcone scaffold. Unlike its thermodynamically stable counterpart, trans-chalcone, which is a crystalline solid at room temperature, the cis-isomer is characterized by a non-planar geometry due to steric repulsion between the carbonyl oxygen and the adjacent phenyl ring, often resulting in a liquid or low-melting solid state [1]. In procurement and material selection, cis-chalcone is highly sought after as a specialized kinetic intermediate for photochromic molecular switches, a model compound for anthocyanidin aglycone behavior, and a stereospecific precursor in asymmetric synthesis. Because standard base-catalyzed aldol condensations overwhelmingly favor the trans-isomer, procuring pure cis-chalcone provides direct access to its unique dipole moment and narrowed HOMO-LUMO gap without the need for complex in-house photochemical isomerization and purification workflows.
Substituting the ubiquitous trans-chalcone for cis-chalcone is unviable in applications requiring specific electronic bandgaps or rapid tautomerization kinetics. In dye-sensitized solar cell (DSSC) research, the trans-isomer possesses a wider energy gap that significantly limits electron injection spontaneity compared to the cis-isomer [1]. Furthermore, in photochromic "write-lock-read-unlock-erase" systems, cis-chalcone is the mandatory ground-state intermediate that undergoes rapid millisecond tautomerization into the active chromene form [2]. Using trans-chalcone as a substitute introduces a kinetic bottleneck, as it requires a prior nanosecond UV-driven photoisomerization step that results in a mixed photostationary state, thereby confounding precise kinetic measurements and reducing overall system efficiency.
In computational and experimental models evaluating anthocyanidin aglycones for dye-sensitized solar cells (DSSCs), the geometric configuration of the chalcone intermediate strictly dictates photovoltaic performance. Density functional theory (DFT) calculations demonstrate that cis-chalcone possesses a significantly narrower HOMO-LUMO gap (3.013 eV) compared to trans-chalcone (3.920 eV). This narrowed bandgap directly translates to a superior electron injection spontaneity of -1.208 eV for the cis-isomer [1].
| Evidence Dimension | HOMO-LUMO Gap and Electron Injection Spontaneity |
| Target Compound Data | cis-Chalcone: 3.013 eV gap; -1.208 eV injection spontaneity |
| Comparator Or Baseline | trans-Chalcone: 3.920 eV gap |
| Quantified Difference | 0.907 eV narrower bandgap for the cis-isomer, enabling spontaneous electron injection |
| Conditions | Basic ethanolic solution, PCM(UFF)/B3LYP/6-31+G(d,p) DFT modeling |
Procuring the cis-isomer is critical for researchers developing high-efficiency natural dye-sensitized solar cells, where the trans-isomer's wider bandgap restricts efficient electron transfer to the semiconductor conduction band.
In the development of photochromic networks, cis-chalcone serves as the direct kinetic precursor to the hemiketal (chromene) form. Kinetic analyses reveal that cis-chalcone undergoes a fast ground-state tautomerization into chromene with a time constant (τ) of approximately 10 ms[1]. Conversely, starting with the trans-isomer requires an initial photochemical activation step (16 ns) that only partially converts the material into the cis-form, creating a complex photostationary state that complicates downstream kinetic isolation.
| Evidence Dimension | Pathway to hemiketal/chromene formation |
| Target Compound Data | cis-Chalcone: Direct dark tautomerization (τ = 10 ms) |
| Comparator Or Baseline | trans-Chalcone: Requires prior UV photoisomerization to become reactive |
| Quantified Difference | Elimination of the photochemical activation barrier and avoidance of mixed-state equilibria |
| Conditions | Aqueous/methanolic solutions, pH > 2, millisecond flash photolysis |
Direct procurement of cis-chalcone allows researchers to isolate and study dark tautomerization kinetics without the interference and yield loss associated with the UV-driven trans-to-cis photoisomerization step.
Conventional base-catalyzed aldol condensations exclusively yield the thermodynamically stable trans-chalcone. Generating the cis-isomer in-house requires photochemical isomerization, which is inherently limited by thermodynamic equilibrium. For example, under 420 nm LED irradiation, the photoisomerization of trans-chalcone typically plateaus at a photostationary state of approximately 52:48 (cis:trans) [1]. Procuring pure cis-chalcone eliminates the need for complex, lossy chromatographic separation of these closely related isomers.
| Evidence Dimension | Isomeric purity and process yield |
| Target Compound Data | Procured pure cis-chalcone (>95% Z-isomer) |
| Comparator Or Baseline | In-house photoisomerization of trans-chalcone (typically yields ~52:48 cis:trans mixture) |
| Quantified Difference | Avoidance of ~50% product loss and elimination of complex separation overhead |
| Conditions | LED irradiation (420-425 nm) of trans-chalcone in solution |
Direct procurement of the cis-isomer is essential for scaling up syntheses that require the (Z)-configuration, as in-house photoisomerization is bottlenecked by equilibrium thermodynamics and requires specialized photoreactor equipment.
cis-Chalcone is the preferred intermediate for modeling and optimizing high-efficiency anthocyanin-based natural sensitizers. Its narrow 3.013 eV HOMO-LUMO gap and superior electron injection spontaneity (-1.208 eV) make it an ideal candidate for maximizing charge transfer to the TiO2 conduction band, a performance metric where the trans-isomer falls short [1].
In the engineering of 'write-lock-read-unlock-erase' optical memory systems, cis-chalcone is the required choice. Its ability to undergo direct, fast (τ = 10 ms) ground-state tautomerization into the active chromene form allows researchers to bypass the UV-activation bottleneck and mixed-isomer equilibria associated with trans-chalcone [2].
For synthetic workflows requiring a sterically hindered, non-planar (Z)-configured Michael acceptor or dienophile, procuring pure cis-chalcone is highly recommended. It bypasses the ~50% yield cap of in-house photostationary isomerization, providing immediate access to pure starting material for complex cycloadditions and asymmetric syntheses [3].